molecular formula C13H15N3 B13158877 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13158877
M. Wt: 213.28 g/mol
InChI Key: RVOVQFCLTLINBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a pyrazole ring fused to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline derivatives in the presence of a catalyst such as palladium or copper. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield tetrahydroquinoline derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its dual ring structure, which combines the properties of both pyrazole and tetrahydroquinoline. This duality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H15N3/c1-16-9-10(8-15-16)11-6-7-14-13-5-3-2-4-12(11)13/h2-5,8-9,11,14H,6-7H2,1H3

InChI Key

RVOVQFCLTLINBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCNC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.